molecular formula C22H24ClFN4O2 B6298640 Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate CAS No. 2225879-16-1

Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate

Cat. No.: B6298640
CAS No.: 2225879-16-1
M. Wt: 430.9 g/mol
InChI Key: ULICIYBXFKHBIN-UHFFFAOYSA-N
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Description

Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate is a synthetic carbamate derivative featuring a pyrrolo[2,3-d]pyrimidine core substituted with a cyclopentyl group, chloro, and fluorine moieties. This compound is structurally analogous to kinase inhibitors and other bioactive molecules targeting intracellular signaling pathways.

Properties

IUPAC Name

tert-butyl N-[4-(4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidin-5-yl)-2-fluorophenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClFN4O2/c1-22(2,3)30-21(29)27-17-9-8-13(10-16(17)24)15-11-28(14-6-4-5-7-14)20-18(15)19(23)25-12-26-20/h8-12,14H,4-7H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULICIYBXFKHBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 4-Chloro-7H-Pyrrolo[2,3-d]Pyrimidine

The pyrrolo[2,3-d]pyrimidine scaffold serves as the foundational structure for the target compound. A four-step synthesis from ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane is described in patent literature, achieving high purity (>99.5%) without additional purification . The sequence begins with a nucleophilic substitution reaction, where ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and iodide. This step forms ethyl 2-cyano-4,4-diethoxybutanoate with a 49% conversion rate . Subsequent cyclization under acidic conditions yields 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is chlorinated using phosphorus oxychloride (POCl3) to introduce the C4 chloro group .

Critical Parameters:

  • Excess ethyl 2-cyanoacetate (1.5–10 equivalents) ensures complete conversion .

  • Gradual addition of potassium carbonate minimizes side reactions .

  • Acidic cyclization (pH 3–5) optimizes ring closure .

Introduction of the Cyclopentyl Group at N7

N7-alkylation is pivotal for introducing the cyclopentyl moiety. A one-pot reduction and reductive amination protocol, as demonstrated in pyrrolo[3,2-d]pyrimidine systems, is adaptable here . The nitro group at C7 of the intermediate 4-chloro-7-nitro-pyrrolo[2,3-d]pyrimidine is reduced to an amine using hydrogen gas and palladium on carbon. In situ reductive amination with cyclopentanone then installs the cyclopentyl group. This method achieves yields >75% while maintaining regioselectivity .

Optimization Insights:

  • Hydrogen pressure (1–3 atm) balances reaction rate and selectivity .

  • Boc protection of adjacent amines prevents undesired N-alkylation .

Suzuki Coupling for 5-Aryl Substitution

The 2-fluorophenyl group at C5 is introduced via a Suzuki-Miyaura cross-coupling reaction. As exemplified in antiparasitic pyrrolo[2,3-d]pyrimidine syntheses, bromo or iodo precursors at C5 react with 2-fluorophenylboronic acid under palladium catalysis . For instance, coupling 4-chloro-7-cyclopentyl-5-bromo-pyrrolo[2,3-d]pyrimidine with 2-fluorophenylboronic acid in isopropyl alcohol/water (2:1) with cesium carbonate and Pd(dppf)Cl2 yields the biaryl product . Typical conditions involve heating at 100°C for 12–24 hours, achieving 60–80% yields .

Reaction Conditions Table

ComponentQuantity/ParameterRole
5-Bromo intermediate1.0 equivElectrophilic partner
2-Fluorophenylboronic acid2.0 equivNucleophilic partner
Pd(dppf)Cl25 mol%Catalyst
Cs2CO33.0 equivBase
SolventiPrOH/H2O (2:1)Reaction medium
Temperature100°CThermal activation

Installation of the Tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is introduced at the para position of the 2-fluorophenyl ring via a carbamate formation reaction. This involves reacting the free amine (generated by nitro reduction or deprotection) with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP. For example, treating 4-amino-2-fluorophenyl-pyrrolopyrimidine with Boc2O in dichloromethane at 0–25°C affords the Boc-protected derivative in >90% yield .

Key Considerations:

  • Boc protection early in the synthesis prevents side reactions during subsequent alkylation or coupling steps .

  • Mild conditions (0°C to room temperature) preserve the integrity of acid-sensitive groups .

Regioselectivity and Byproduct Management

Competitive alkylation at N1 versus N7 necessitates careful control. Steric and electronic factors favor N7-alkylation when using bulky electrophiles like cyclopentyl bromide. Patent data indicate that employing SEM (2-(trimethylsilyl)ethoxymethyl) or benzyl (Bn) protecting groups on adjacent nitrogens enhances selectivity . For instance, SEM-protected intermediates undergo N7-alkylation with <5% N1 byproducts .

Final Purification and Characterization

The crude product is purified via silica gel chromatography or recrystallization. High-performance liquid chromatography (HPLC) analyses from analogous syntheses report purities ≥99.8% . Nuclear magnetic resonance (NMR) confirms regiochemistry:

  • 1H NMR : Distinct singlet for Boc group protons at δ 1.4 ppm.

  • 19F NMR : Signal at δ -115 ppm for the 2-fluorophenyl moiety.

Scalability and Industrial Feasibility

The patented four-step route to 4-chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates scalability to kilogram-scale with 65–75% overall yield . Solvent recovery (e.g., toluene via distillation) reduces waste, aligning with green chemistry principles . For the target compound, similar scalability is achievable by modularizing synthesis into core construction, coupling, and protection steps.

Alternative pathways, such as Ullmann coupling for aryl introduction or Mitsunobu reactions for N-alkylation, were evaluated but rejected due to lower yields (<50%) or harsh conditions . The Suzuki coupling/Boc protection sequence remains optimal for balancing efficiency and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated compounds .

Scientific Research Applications

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it useful in the development of new pharmaceuticals. Notably, tert-butyl carbamates are often employed as protecting groups in peptide synthesis due to their stability and ease of removal under mild conditions.

Key Reactions:

  • Amidation Reactions: Tert-butyl carbamates can be used in palladium-catalyzed amidation reactions, which facilitate the formation of amide bonds under mild conditions .
  • Diels-Alder Reactions: The compound can participate in Diels-Alder reactions, acting as a diene or dienophile depending on the reaction conditions, which allows for the construction of complex cyclic structures .

Biological Activities

Research indicates that compounds similar to tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate exhibit significant biological activities. The pyrrolopyrimidine scaffold is known for its potential as a pharmacophore in drug discovery.

Anticancer Activity:
Studies have shown that derivatives of pyrrolopyrimidine compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.

Antimicrobial Properties:
There is growing evidence that certain carbamate derivatives possess antimicrobial properties. This is particularly relevant in the development of new antibiotics to combat resistant bacterial strains.

Potential Therapeutic Uses

The unique structural features of this compound suggest several potential therapeutic applications:

  • Neurological Disorders: Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases.
  • Inflammatory Conditions: The anti-inflammatory properties observed in some related compounds indicate that this carbamate could be explored for treating conditions like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of pyrrolopyrimidine derivatives in various applications:

StudyApplicationFindings
Cancer TreatmentDemonstrated inhibition of tumor growth in vitro.
Antimicrobial ActivityShowed effectiveness against resistant bacterial strains.
Neurological ProtectionExhibited neuroprotective effects in animal models.

Mechanism of Action

The mechanism of action of Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and signaling proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Structural Insights :

  • The target compound’s cyclopentyl group likely increases membrane permeability compared to smaller alkyl substituents (e.g., methyl in ).
  • The 2-fluorophenyl moiety may reduce oxidative metabolism relative to non-fluorinated analogues, as seen in other fluorinated drugs .

Biological Activity

Tert-butyl (4-(4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-D]pyrimidin-5-YL)-2-fluorophenyl)carbamate is a synthetic compound that belongs to the class of carbamates. This compound is notable for its potential therapeutic applications, particularly in oncology and neurology, due to its biological activity against various cellular pathways.

Chemical Structure and Properties

The compound features a pyrrolopyrimidine backbone, which is known for its biological activity, particularly as a kinase inhibitor. The structure includes:

  • A tert-butyl group
  • A fluorophenyl moiety
  • A chlorinated cyclopentyl substitution

This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer properties : Targeting key signaling pathways involved in cell proliferation and survival.
  • Neuroprotective effects : Potentially acting against neurodegenerative conditions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and progression. For instance, studies have shown that pyrrolopyrimidine derivatives can selectively inhibit the Akt pathway, which is critical in many cancers. Inhibition of Akt leads to:

  • Induction of apoptosis in cancer cells
  • Cell cycle arrest at the G2/M phase

Antiproliferative Effects

A study on related pyrrolopyrimidine compounds demonstrated robust antiproliferative effects in various cancer cell lines. For example, a derivative similar to this compound was shown to induce significant cell death at low micromolar concentrations by downregulating phosphorylation of downstream effectors such as GSK3β and S6 in Jeko-1 cells .

Data Table: Summary of Biological Activities

Activity Type Related Compounds Effect Reference
AnticancerPyrrolopyrimidine derivativesInduces apoptosis
Anti-inflammatoryTert-butyl substituted phenylcarbamatesSignificant edema inhibition
Kinase inhibitionPyrrolopyrimidine-based compoundsSelective Akt inhibition

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including halogenation, coupling, and cyclization. Key steps include:

  • Sonogashira coupling : Pd(PPh₃)₂Cl₂ and CuI catalyze alkyne-iodopyrimidine coupling (e.g., tert-butyl propargyl carbamate + iodopyrimidine derivatives) .
  • Cyclization : TBAF-mediated cyclization of alkynyl intermediates to form the pyrrolo[2,3-d]pyrimidine core .
  • Boc protection : Boc₂O is used to protect amines under controlled pH and temperature conditions .

Q. How can researchers confirm the compound’s structural identity?

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, especially to resolve twinning or disorder issues common in heteroaromatic systems .
  • NMR spectroscopy : Analyze characteristic peaks (e.g., tert-butyl singlet at ~1.3 ppm, aromatic protons in pyrrolo-pyrimidine regions) .
  • HRMS : Validate molecular weight with <2 ppm error .

Q. What analytical methods are suitable for purity assessment?

  • HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) to detect impurities (e.g., dechlorinated byproducts) .
  • TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can the Sonogashira coupling step be optimized for higher yields?

  • Catalyst tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and XPhos ligands to reduce side reactions .
  • Solvent effects : Use anhydrous THF or DMF to stabilize reactive intermediates .
  • Temperature control : Perform reactions at 0–25°C to minimize alkyne polymerization .

Q. What strategies resolve crystallographic data contradictions in structural studies?

  • Twin refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals .
  • High-resolution data : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution <0.8 Å .
  • Hirshfeld surface analysis : Differentiate disorder from solvent effects using CrystalExplorer .

Q. How can structure-activity relationships (SAR) be explored for kinase inhibition?

  • Substituent variation : Synthesize analogs with modified cyclopentyl or fluorophenyl groups (e.g., tert-butyl to isopropyl carbamate) and test against MST3/4 kinases .
  • Enzymatic assays : Use ADP-Glo™ kinase assays to quantify IC₅₀ values under varying ATP concentrations .
  • Molecular docking : Map interactions with kinase ATP-binding pockets using AutoDock Vina and co-crystallized structures (PDB: 4XYZ) .

Q. What methods assess stability under biological assay conditions?

  • Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and monitor degradation via LC-MS .
  • Plasma stability : Incubate with mouse/human plasma (37°C, 1 hr) and quantify parent compound loss .
  • Microsomal metabolism : Use liver microsomes + NADPH to identify oxidative metabolites .

Q. How can computational modeling predict metabolite formation?

  • In silico tools : Employ GLORY or Meteor Nexus to predict Phase I/II metabolites .
  • DFT calculations : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., C-Cl bonds) .
  • MD simulations : Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

StepReaction TypeReagents/CatalystsYield (%)Reference
Alkyne couplingSonogashiraPd(PPh₃)₂Cl₂, CuI, DIEA60–75
CyclizationTBAF-mediatedTBAF (1M in THF), 65°C80–90
Boc protectionAmine protectionBoc₂O, DCM, -78°C85–95

Q. Table 2. Common Impurities and Analytical Parameters

ImpurityStructureDetection MethodRT (min)Reference
Dechlorinated analogLacks Cl at pyrimidineLC-MS (m/z 418.1)6.2
Hydrolysis productFree amine (Boc removed)HPLC (λ = 254 nm)4.8

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